Bis(cyclopentadienyl)zirconiumdichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10Cl2Zr-2 |

|---|---|

Molecular Weight |

292.31 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;zirconium(2+);dichloride |

InChI |

InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2 |

InChI Key |

CMPQHMYIQNCWIY-UHFFFAOYSA-L |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+2] |

Origin of Product |

United States |

Historical Trajectories and Foundational Significance of Zirconocene Complexes in Catalysis

The journey of zirconocene (B1252598) complexes began in 1954 when G. Wilkinson and J. M. Birmingham first described zirconocene dihalides, including the dichloride and dibromide variants, marking the dawn of organozirconium chemistry. wikipedia.orgwikipedia.org However, the profound impact of these compounds on catalysis was not fully realized until decades later. A significant breakthrough occurred with the development of Kaminsky-type catalytic systems, where zirconocene dichloride, activated by methylaluminoxane (B55162) (MAO), demonstrated exceptionally high activity in olefin polymerization. taylorandfrancis.comchemicalbook.com This discovery revolutionized the production of polyolefins like polyethylene (B3416737) and polypropylene (B1209903), offering unprecedented control over the polymer's structure and properties. ontosight.ai

Early research established that the catalytic efficiency of zirconocene catalysts could be tuned by modifying the cyclopentadienyl (B1206354) ligands. For instance, introducing single alkyl substituents was found to increase catalytic activity due to electro-donating effects. mdpi.com This foundational work paved the way for extensive investigations into the structure-activity relationships of metallocene catalysts, solidifying the importance of zirconocenes in the development of single-site catalysts that allow for the synthesis of polymers with uniform microstructures.

Conceptual Framework: Bis Cyclopentadienyl Zirconiumdichloride As a Prototypical Metallocene Precursor

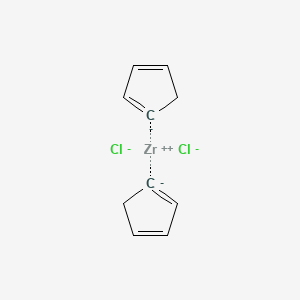

Bis(cyclopentadienyl)zirconiumdichloride is a quintessential example of a bent metallocene. wikipedia.org In its structure, the zirconium metal center is coordinated to two cyclopentadienyl (B1206354) (Cp) rings and two chloride ions. ontosight.aicymitquimica.com The Cp rings are not parallel, resulting in a distorted tetrahedral geometry around the zirconium atom. wikipedia.orgtaylorandfrancis.com This specific arrangement is crucial for its reactivity, as the chloride ligands are readily substituted, making it a versatile precursor for a wide array of other organozirconium complexes. ontosight.aichemicalbook.com

Its role as a precursor is exemplified by its use in the synthesis of two highly significant reagents in organic chemistry:

Schwartz's Reagent (Cp₂ZrHCl): This versatile hydrozirconation agent is prepared by the reaction of zirconocene (B1252598) dichloride with a hydride source like lithium aluminium hydride. wikipedia.orgnih.gov

Negishi's Reagent: This reagent, used for oxidative cyclization reactions, is prepared by treating zirconocene dichloride with n-butyllithium. wikipedia.orgwikipedia.org

The ability of zirconocene dichloride to undergo ligand exchange with various organometallic compounds, such as diethylzinc (B1219324) and trimethylaluminum (B3029685), further underscores its utility as a starting material for generating new catalytic species. chemrxiv.orgresearchgate.netrsc.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₀Cl₂Zr | ereztech.com |

| Molar Mass | 292.31 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid/crystalline powder | chemicalbook.comereztech.com |

| Melting Point | 242-245 °C | sigmaaldrich.com |

| Structure | Bent metallocene | wikipedia.org |

| Solubility | Soluble in many organic solvents | chemicalbook.comcymitquimica.com |

Scope of Academic Inquiry: Bridging Fundamental Organometallic Science with Advanced Catalytic Applications

Canonical Synthetic Pathways for this compound

Reaction of Zirconium(IV) Halide Precursors with Cyclopentadienyl (B1206354) Anion Sources

The most fundamental and widely employed synthesis of this compound, also known as zirconocene dichloride, involves the salt metathesis reaction between a zirconium(IV) halide and a source of the cyclopentadienyl (Cp) anion. The common starting material is zirconium(IV) chloride (ZrCl₄). Due to its polymeric nature and poor solubility, it is often used as an adduct, for instance, with tetrahydrofuran (B95107) (THF), which forms the monomeric complex ZrCl₄(THF)₂. wikipedia.org This enhances its reactivity and facilitates a more controlled reaction.

The source of the cyclopentadienyl anion is typically an alkali metal salt of cyclopentadiene, with sodium cyclopentadienide (B1229720) (NaCp) being the most common. The reaction is generally carried out in an inert solvent, such as THF, under an inert atmosphere to prevent the oxidation of the reagents and products. wikipedia.org

The synthesis begins with the preparation of the cyclopentadienyl anion. Cyclopentadiene is first obtained by the thermal cracking of its dimer, dicyclopentadiene. chemicalbook.com It is then deprotonated by a strong base, such as sodium metal, to form sodium cyclopentadienide. chemicalbook.com The resulting solution of NaCp is then added to a suspension of the ZrCl₄(THF)₂ complex. The reaction proceeds at room temperature, and upon completion, the product, this compound, is isolated from the sodium chloride byproduct by extraction with a chlorinated solvent like chloroform, followed by crystallization. chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Product | Byproduct |

|---|---|---|---|---|

| Zirconium(IV) chloride-THF complex (ZrCl₄(THF)₂) | Sodium cyclopentadienide (NaCp) | Tetrahydrofuran (THF) | This compound (Cp₂ZrCl₂) | Sodium chloride (NaCl) |

Strategic Design and Synthesis of Substituted and Bridged Zirconocene Dichloride Analogues

The modification of the basic zirconocene dichloride structure by introducing substituents on the cyclopentadienyl rings or by bridging the two rings has profound effects on the catalyst's properties, including its activity, stereoselectivity, and stability.

Rational Synthesis of Modified Cyclopentadienyl Ligand Architectures

The introduction of substituents onto the cyclopentadienyl rings allows for the fine-tuning of the electronic and steric properties of the resulting zirconocene complex. A variety of synthetic methods have been developed to prepare substituted cyclopentadienes.

One common strategy involves the reaction of an organolithium or Grignard reagent with a fulvene. For example, the reaction of fluorenyllithium with 6,6-dimethylfulvene (B1295306) yields a substituted cyclopentadienyl anion, which can then be reacted with a zirconium source to form the corresponding zirconocene dichloride. researchgate.net This method provides a direct route to ligands with bulky substituents. researchgate.net

Another approach is the alkylation of the cyclopentadienyl anion. For instance, reacting sodium cyclopentadienide with ω-phenyl-1-bromoalkanes can produce ω-phenylalkyl-substituted cyclopentadienyl ligands. researchgate.net These ligands can then be used to synthesize zirconocene dichlorides with pendant phenylalkyl groups. researchgate.net These modifications can influence the polymerization behavior of the resulting catalyst.

Preparation of Ansa-Zirconocene Dichloride Complexes

Ansa-zirconocenes are a class of constrained-geometry catalysts where the two cyclopentadienyl rings (or modified Cp rings) are linked by a bridging group. This bridge restricts the rotation of the rings and influences the geometry around the zirconium center, which can lead to higher catalytic activity and stereocontrol in polymerization reactions.

The synthesis of ansa-zirconocenes generally involves a multi-step process. First, a bridged bis(cyclopentadienyl) ligand precursor is synthesized. This is often achieved by reacting a suitable bridging molecule, such as Me₂SiCl₂ or (CH₂Br)₂, with two equivalents of a cyclopentadienide anion. The resulting bridged ligand is then deprotonated using a strong base like butyllithium (B86547) to form a dilithio salt.

This dianion is then reacted with zirconium(IV) chloride to yield the desired ansa-zirconocene dichloride. acs.orguni-konstanz.de For example, ethylene-bridged bis(indenyl)zirconium dichloride has been synthesized by reacting the dilithium (B8592608) salt of bis(indenyl)ethane with ZrCl₄. uni-konstanz.de Similarly, zirconocene derivatives with various interannular bridges have been synthesized by reacting the corresponding disodium (B8443419) salts with ZrCl₄. rsc.org The choice of the bridge and the substituents on the rings allows for precise control over the catalyst's structure and, consequently, its catalytic performance. acs.org

| Ligand Precursor Dianion | Zirconium Source | Product Type | Example Bridge |

|---|---|---|---|

| Dilithium salt of bis(indenyl)ethane | ZrCl₄ | Ethylene-bridged ansa-zirconocene | -CH₂CH₂- |

| Disodium salt of m-phenylenedimethylenebis(cyclopentadiene) | ZrCl₄ | m-phenylenedimethylene-bridged ansa-zirconocene | -CH₂-C₆H₄-CH₂- |

In Situ Generation Strategies for Catalytically Active Zirconocene Species

While this compound is a stable and isolable compound, it is often a precatalyst that requires activation to generate the catalytically active species. In many applications, it is advantageous to generate these active species in situ.

Formation of Zirconocene Hydrides (e.g., Schwartz's Reagent Precursors)

One of the most important catalytically active species derived from zirconocene dichloride is zirconocene chloride hydride, commonly known as Schwartz's reagent, with the formula (C₅H₅)₂ZrHCl. This reagent is a versatile tool in organic synthesis, particularly for hydrozirconation reactions. santiago-lab.comthermofisher.com

Schwartz's reagent can be prepared from zirconocene dichloride by reduction. A common method involves the use of a hydride source, such as lithium aluminium hydride (LiAlH₄). wikipedia.orgsantiago-lab.comwikipedia.org The reaction is typically performed by treating a solution of zirconocene dichloride with a stoichiometric amount of LiAlH₄. wikipedia.org

(C₅H₅)₂ZrCl₂ + ¼ LiAlH₄ → (C₅H₅)₂ZrHCl + ¼ LiAlCl₄ wikipedia.org

A potential side reaction is the over-reduction to the dihydride complex, (C₅H₅)₂ZrH₂. However, any dihydride formed can be converted back to Schwartz's reagent by treatment with a mild chlorinating agent like dichloromethane (B109758) (CH₂Cl₂). santiago-lab.comorgsyn.org

The in situ generation of Schwartz's reagent is often preferred to avoid the isolation and storage of the air-sensitive hydride complex. nih.gov Various methods have been developed for this purpose, employing different reducing agents such as other aluminum hydrides or hydrosilanes in the presence of the zirconocene dichloride precatalyst. nih.govacs.org These in situ methods provide a convenient and efficient way to access the catalytic activity of zirconocene hydrides directly in the reaction mixture. nih.govacs.org

| Precursor | Reducing Agent | Primary Product | Potential Byproduct | Conversion of Byproduct |

|---|---|---|---|---|

| (C₅H₅)₂ZrCl₂ | LiAlH₄ | (C₅H₅)₂ZrHCl (Schwartz's Reagent) | (C₅H₅)₂ZrH₂ | Treatment with CH₂Cl₂ |

| (C₅H₅)₂ZrCl₂ | Hydrosilanes | (C₅H₅)₂ZrHCl (in situ) | - | - |

Accessing Zirconocene Alkenes and Alkynes for Further Reactivity

This compound serves as a crucial starting material for the synthesis of a wide array of organozirconium complexes, including highly reactive zirconocene alkene and alkyne derivatives. These intermediates are not typically isolated but are generated in situ for subsequent transformations, providing powerful tools for carbon-carbon bond formation and functionalization in organic synthesis.

Generation of Zirconocene Alkenes (Alkenylzirconocenes)

A primary route to alkenylzirconocene complexes is the hydrozirconation of alkynes. This process typically utilizes Schwartz's reagent, (Cp₂Zr(H)Cl), which is readily prepared from this compound by reduction with a hydride source like lithium aluminum hydride. ereztech.com The hydrozirconation reaction involves the syn-addition of the Zr-H bond across the alkyne, yielding a stereodefined alkenylzirconocene. researchgate.netorganicreactions.org The regioselectivity of this addition is influenced by both steric and electronic factors, generally placing the zirconium atom at the less sterically hindered position of the double bond. organicreactions.org

Another significant method for generating reactive alkenyl species is the zirconium-catalyzed carboalumination of alkynes, a reaction developed by Negishi. organic-chemistry.orgnih.gov In this process, this compound catalyzes the addition of an organoaluminum reagent, such as trimethylaluminum (TMA), across an alkyne. organic-chemistry.orgresearchgate.net This yields a vinylalane, which serves as a versatile intermediate for further reactions. ereztech.com The regioselectivity of the carboalumination can be finely tuned by modifying the ligands on the zirconium center, allowing for controlled access to specific isomers. organic-chemistry.org

| Catalyst | Solvent | Ratio (Internal:Terminal Adduct) | Reference |

| Cp₂ZrCl₂ | CH₂Cl₂ | 88:12 | organic-chemistry.org |

| Cp₂ZrCl₂ | Toluene (B28343) | 92:8 | organic-chemistry.org |

| (Ind)₂ZrCl₂ | Toluene | 97:3 | organic-chemistry.org |

| rac-(ebthi)ZrCl₂ | Toluene | >99:1 | organic-chemistry.org |

Table 1. Effect of Zirconocene Catalyst on the Regioselectivity of the Carboalumination of 1-Octyne. organic-chemistry.org

The resulting alkenylzirconocenes are highly valued for their subsequent reactivity. A common application is transmetalation to other metals, such as palladium or zinc, which facilitates cross-coupling reactions with a variety of electrophiles. researchgate.netpitt.edu This strategy provides an alternative to Suzuki-Miyaura cross-couplings. pitt.edu The alkenylzirconocenes can also react directly with electrophiles like halogens or undergo insertion reactions, expanding their synthetic utility. researchgate.netorganicreactions.org

Generation of Zirconocene Alkynes

Zirconocene alkyne complexes can be synthesized through several methodologies starting from this compound. One approach involves the preparation of cyclopentadienyl ligands that are pre-functionalized with alkyne groups. These substituted ligands are then reacted with zirconium tetrachloride (ZrCl₄) via transmetalation to yield the desired alkyne-functionalized zirconocene dichloride complex directly. acs.orgfigshare.com

A more general route generates the zirconocene alkyne complex from a pre-formed alkenylzirconocene. Following the hydrozirconation of a terminal alkyne, treatment with methyllithium (B1224462) induces the elimination of methane, forming the zirconocene alkyne complex, which can be trapped and stabilized by a ligand such as trimethylphosphine. acs.org

Alternatively, a highly reactive "Cp₂Zr" equivalent can be generated in situ from this compound. wikipedia.orgnih.gov Reaction with two equivalents of n-butyllithium at low temperatures produces (1-butene)zirconocene, known as Negishi's reagent. ereztech.comwikipedia.org This species can then react with alkynes to form zirconacyclopentadienes through reductive coupling. nih.gov

| Precursor | Reagents | Product | Yield | Reference |

| {η⁵-[1,2-Me₂-4-(PhC≡C)C₅H₂]}Li | ZrCl₄ | {η⁵-[1,2-Me₂-4-(PhC≡C)C₅H₂]}₂ZrCl₂ | 52% | acs.org |

| 1-Hexyne | 1. Cp₂Zr(H)Cl2. MeLi3. PMe₃ | Cp₂Zr(PMe₃)(η²-CH≡C(CH₂)₃CH₃) | ~65% | acs.org |

Table 2. Selected Synthetic Routes to Zirconocene Alkyne Complexes.

The reactivity of these zirconocene-alkyne complexes is extensive. They can undergo insertion reactions with polar functionalized olefins like methyl vinyl ketone to form metallacycles such as zirconadihydrofurans. acs.org Furthermore, they can react with metal carbonyls, for instance Mo(CO)₆, to participate in coupling reactions that incorporate carbon monoxide, ultimately yielding complex organic structures like cyclopentenone derivatives. oup.com

Fundamental Stoichiometric and Catalytic Reaction Pathways

This compound, commonly known as zirconocene dichloride, serves as a versatile precursor for the generation of highly reactive organozirconium intermediates through reductive transformations. These intermediates are central to a wide range of stoichiometric and catalytic processes. Two of the most significant intermediates derived from zirconocene dichloride are Schwartz's reagent and the Negishi reagent.

Schwartz's Reagent: The reduction of zirconocene dichloride with a mild hydride source, typically lithium aluminium hydride (LiAlH₄), yields zirconocene chloride hydride ((C₅H₅)₂ZrHCl), known as Schwartz's reagent. wikipedia.orgthermofisher.com The reaction proceeds as follows:

(C₅H₅)₂ZrCl₂ + ¼ LiAlH₄ → (C₅H₅)₂ZrHCl + ¼ LiAlCl₄ wikipedia.org

This 16-electron, d⁰ zirconium(IV) complex is a powerful tool in organic synthesis, primarily for the hydrozirconation of alkenes and alkynes. wikipedia.orgnih.gov Due to the strength of LiAlH₄ as a reductant, over-reduction can sometimes occur, leading to the formation of the dihydride complex, Cp₂ZrH₂. This mixture can be converted to Schwartz's reagent by treatment with methylene (B1212753) chloride. More recent protocols allow for the in situ generation of Schwartz's reagent from zirconocene dichloride using reagents like LiAlH(OBu-t)₃ or a combination of a hydrosilane and an amine, which can offer advantages in terms of cost, stability, and reaction efficiency. organic-chemistry.orgnih.gov

Negishi Reagent: The Negishi reagent is another pivotal intermediate generated from zirconocene dichloride. It is prepared by treating zirconocene dichloride with two equivalents of an organolithium reagent, such as n-butyllithium (n-BuLi). This results in the replacement of the two chloride ligands with butyl groups, forming the transient dialkyl intermediate, Cp₂ZrBu₂. chemrxiv.org This species is unstable and readily undergoes β-hydride elimination to generate a zirconocene butene complex, Cp₂Zr(η²-butene), which serves as a soluble and reactive source of the "Cp₂Zr" fragment for oxidative cyclization reactions. nih.gov The formation of these low-valent zirconium complexes is fundamental to their use in coupling reactions of dienes and alkynes. chemrxiv.orgprinceton.edu

The table below summarizes the key reductive transformations of this compound.

| Precursor | Reagent(s) | Key Intermediate Formed | Common Name |

| (C₅H₅)₂ZrCl₂ | LiAlH₄ | (C₅H₅)₂ZrHCl | Schwartz's Reagent |

| (C₅H₅)₂ZrCl₂ | 2 n-BuLi | Cp₂Zr(η²-butene) | Negishi Reagent |

| (C₅H₅)₂ZrCl₂ | Hydrosilane, Amine | (C₅H₅)₂ZrHCl (in situ) | Schwartz's Reagent |

Ligand exchange processes are fundamental to the reactivity of this compound systems, particularly in the context of catalysis. The exchange of chloride or cyclopentadienyl (Cp) ligands for other groups dictates the formation of catalytically active species and intermediates. These dynamics have been extensively studied, especially in reactions involving organoaluminum and organozinc compounds.

Studies using NMR spectroscopy have shown that the reaction between zirconocene dichloride and trimethylaluminum (AlMe₃) involves a complex series of ligand exchanges. researchgate.net These exchanges lead to the formation of mono- and dimethylated zirconocene species, (C₅H₅)₂ZrMeCl and (C₅H₅)₂ZrMe₂, respectively, as well as various bimetallic Zr-Al complexes. The rates and equilibrium constants of these exchange processes are highly dependent on the structure of the zirconocene (e.g., substituents on the Cp rings), the solvent, and the concentration of the organoaluminum reagent. researchgate.net This σ-ligand exchange is the foundational step for generating the hydride and alkyl organometallic complexes that initiate hydro- and carboalumination reactions. researchgate.net

Similarly, the interaction of zirconocene dichloride with diethylzinc (B1219324) (Et₂Zn) results in the exchange of chloride for ethyl groups. oup.comchemrxiv.org This process leads to the formation of bis-(cyclopentadienyl)ethylzirconium chloride (Cp₂ZrEtCl) and bis-(cyclopentadienyl)diethylzirconium (Cp₂ZrEt₂), alongside minor amounts of zirconium-organozinc complexes. thermofisher.comoup.com The thermodynamic stability and relative concentrations of these products influence the subsequent catalytic pathway.

Elucidation of Detailed Catalytic Mechanisms

While many reactions involving this compound proceed through thermal, closed-shell pathways, photochemical activation provides an alternative route to generate highly reactive intermediates via electron transfer and radical mechanisms. Irradiation of zirconocene complexes can induce homolysis of ligand-metal bonds, generating radical species that can initiate subsequent chemical transformations.

In the context of hydrophosphination, irradiation of zirconocene dichloride with near-ultraviolet (UV) light has been shown to initiate a radical pathway. chemrxiv.orgchemrxiv.org Mechanistic studies, including radical trapping experiments and in-situ electron paramagnetic resonance (EPR) spectroscopy, provide strong evidence for this process. The proposed mechanism involves the homolytic cleavage of a cyclopentadienyl-zirconium (Cp-Zr) bond, generating a [CpZr•Cl₂] species and a cyclopentadienyl radical (Cp•). chemrxiv.orgchemrxiv.org These radicals then propagate the hydrophosphination reaction.

Another approach involves using visible light in conjunction with a photoredox catalyst. In these systems, the excited photocatalyst can reduce the Zr(IV) center of a zirconocene derivative to a reactive Zr(III) species. oup.comoup.com This Zr(III) complex is a potent single-electron reductant capable of activating substrates through halogen atom transfer (XAT) or facilitating C-O bond cleavage in epoxides to generate carbon-centered radicals. oup.com Furthermore, the direct photolysis of the carbon-zirconium (C-Zr) bond in alkyl zirconocenes, formed in situ from zirconocene dichloride, is another established method for generating carbon radicals under visible light irradiation. oup.comoup.com These photochemical strategies showcase the versatility of zirconocene systems in accessing radical chemistry, offering pathways distinct from traditional thermal methods. rsc.org

Hydrozirconation: The hydrozirconation of alkenes and alkynes using Schwartz's reagent ((C₅H₅)₂ZrHCl) is a cornerstone reaction in organometallic chemistry. The mechanism involves the syn-addition of the zirconium-hydride (Zr-H) bond across the unsaturated C-C bond. wikipedia.org The reaction is believed to proceed through a four-centered transition state where the π-bond of the substrate coordinates to the electron-deficient 16-electron Zr(IV) center. nih.gov This is followed by migratory insertion of the alkene or alkyne into the Zr-H bond, resulting in a new organozirconium alkyl or alkenyl species. The reaction exhibits high regioselectivity, with the zirconium atom typically adding to the least sterically hindered carbon of the multiple bond. wikipedia.org For terminal alkenes, the initial alkylzirconium product can undergo facile rearrangement via β-hydride elimination and reinsertion to place the zirconium at the terminal position. wikipedia.org

Carboalumination: The zirconium-catalyzed carboalumination of alkynes and alkenes, particularly methylalumination using AlMe₃, is a powerful method for stereodefined C-C bond formation. The mechanism is more complex than hydrozirconation and involves a bimetallic Zr-Al active species. It is proposed that the interaction between the zirconocene complex and the alkylalane generates a "superacidic" bimetallic reagent. nih.govarkat-usa.org This polarized complex facilitates the transfer of an alkyl group from the aluminum to the unsaturated substrate coordinated to the zirconium center. nih.govarkat-usa.org The reaction proceeds as a syn-addition of the methyl and metal fragments across the π-system. The resulting alkenylzirconium species then undergoes rapid transmetalation with the aluminum reagent to release the alkenylalane product and regenerate the catalytically active species. arkat-usa.org Competing side reactions such as β-hydride transfer and polymerization are significant challenges, especially with higher alkylalanes, but can be suppressed under specific conditions. nih.gov

σ-Bond Metathesis: Sigma-bond metathesis is a crucial elementary step in the reactivity of d⁰ metal complexes like those of Zr(IV), for which oxidative addition is not a viable pathway. libretexts.org This concerted reaction involves the exchange of a metal-ligand σ-bond with a σ-bond in another molecule via a four-center, "kite-shaped" transition state. libretexts.org The oxidation state of the metal remains unchanged throughout the process. This mechanism is operative in the activation of H-H and Si-H bonds by zirconocene complexes. For instance, the regeneration of the active zirconocene hydride catalyst in some catalytic cycles is proposed to occur via σ-bond metathesis between a zirconocene-oxo dimer and a silane. nih.govacs.org Studies on zirconocene methyl cations reacting with phenylsilane (B129415) also show that the reaction proceeds through an initial Zr−C/Si−H σ-bond metathesis. researchgate.net Similarly, isotopic exchange between zirconocene amido hydrides and D₂ gas can proceed via σ-bond metathesis, competing with 1,2-elimination pathways. princeton.edu

Alpha-Hydrogen Abstraction: In d⁰ metal alkyl complexes that lack β-hydrogens, α-hydrogen abstraction (or α-elimination) provides a pathway to form metal-carbon multiple bonds. This process involves the transfer of a hydrogen atom from the α-carbon of a ligand to either the metal center (α-elimination, with oxidation) or an adjacent ligand (α-abstraction, without change in oxidation state). ilpi.com For d⁰ systems like Zr(IV), where the metal cannot be further oxidized, the α-abstraction pathway is relevant. ilpi.com It proceeds through a four-center transition state similar to that of β-hydride elimination or σ-bond metathesis. ilpi.com This mechanism is a known route for the synthesis of high-oxidation-state alkylidene complexes. A stable zirconium alkylidene complex has been synthesized and characterized, formed via an α-hydrogen abstraction from a benzyl (B1604629) ligand, demonstrating the viability of this pathway in zirconocene chemistry. acs.org

Cooperative and Relay Catalysis Models

This compound, often in concert with other catalytic species, can participate in cooperative and relay catalysis models to facilitate complex organic transformations. A notable example is a triple cooperative and relay catalysis system for the synthesis of substituted quinolines. nih.gov This system employs zirconocene dichloride, a Brønsted acid (trimellitic acid), and copper(II) oxide to orchestrate a tandem Mannich addition, C-C bond forming cyclization, and subsequent oxidation. nih.gov

In this model, the zirconocene dichloride and the Brønsted acid work in a synergistic fashion. The zirconocene dichloride, acting as a Lewis acid, activates the ketone, while the Brønsted acid activates the aniline (B41778) and aldehyde components. This dual activation facilitates the initial Mannich-type reaction. Following this, the cooperative system promotes the intramolecular C-C bond formation to construct the quinoline (B57606) core. The final step involves an oxidation/aromatization process, which is where CuO plays its role in a relay catalysis mechanism, regenerating the catalytic cycle. This multi-catalyst approach allows for the efficient synthesis of a diverse range of quinoline derivatives under relatively mild conditions. nih.gov

Below is a table summarizing the yields of various substituted quinolines synthesized using this cooperative and relay catalysis system. nih.gov

| Aldehyde | Aniline | Ketone | Product | Yield (%) |

| Benzaldehyde | Aniline | Acetophenone | 2-Methyl-4-phenylquinoline | 96 |

| 4-Chlorobenzaldehyde | Aniline | Acetophenone | 4-(4-Chlorophenyl)-2-methylquinoline | 95 |

| 4-Methylbenzaldehyde | Aniline | Acetophenone | 2-Methyl-4-(p-tolyl)quinoline | 94 |

| Benzaldehyde | 4-Methoxyaniline | Acetophenone | 6-Methoxy-2-methyl-4-phenylquinoline | 92 |

| Benzaldehyde | Aniline | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 90 |

Insights into Zirconium-Walk Processes

The "zirconium-walk" or positional isomerization is a significant mechanistic feature of reactions involving zirconocene hydrides, which can be generated in situ from this compound. This process involves the migration of the zirconium metal center along a carbon chain, typically in allylic or homoallylic systems. This intramolecular rearrangement is crucial for achieving positional selectivity in various transformations, including the cleavage of allylic bonds. chemrxiv.org

The mechanism of the zirconium-walk is often described as a series of β-hydride elimination and re-addition steps, allowing the zirconium hydride to traverse the carbon skeleton. In the context of allylic systems, this process can be viewed as a retro-allylation, proceeding through a six-membered chair-like transition state. researchgate.net This rearrangement ultimately leads to the formation of a thermodynamically more stable organozirconium intermediate, which can then undergo further reactions. The ability of the zirconium to "walk" along the chain before reacting provides a powerful tool for remote functionalization and the formation of specific isomers that would be otherwise difficult to access. This process is a key feature of reactions involving Schwartz's reagent (Cp₂ZrHCl) and the Negishi reagent, both of which can be derived from this compound. chemrxiv.org

Stereochemical and Regiochemical Control in Zirconocene-Mediated Reactions

Factors Governing Selectivity in Olefin Transformations

The stereochemical and regiochemical outcomes of olefin transformations catalyzed by this compound-based systems are governed by a combination of electronic and steric factors. These factors include the ligand framework of the zirconocene catalyst, the nature of the cocatalyst or activator (such as methylaluminoxane (B55162), MAO), and the reaction conditions.

In olefin polymerization, the structure of the zirconocene catalyst plays a critical role in determining the tacticity of the resulting polymer. Chiral ansa-metallocenes, for instance, can enforce a specific coordination geometry of the incoming olefin monomer and the growing polymer chain, leading to highly isotactic or syndiotactic polymers. The regioselectivity of olefin insertion (1,2- vs. 2,1-insertion) is also influenced by the steric hindrance around the zirconium center. nih.gov

Diastereoselective and Chemoselective Outcomes in Complex Organic Syntheses

Zirconocene-based reagents have demonstrated remarkable diastereoselectivity and chemoselectivity in a variety of complex organic syntheses. A prominent example is the highly chemo- and diastereoselective reduction of sulfinyl ketimines to the corresponding sulfinamides using a zirconocene hydride, which can be generated from this compound. nih.gov This transformation is particularly valuable for the synthesis of chiral amines, a common motif in pharmaceuticals. nih.govnih.gov

The high oxophilicity of the zirconium center is a key factor driving this reactivity. The reduction proceeds with high diastereoselectivity, which is rationalized by a cyclic half-chair transition state. nih.gov Furthermore, this method exhibits excellent chemoselectivity, tolerating a wide range of functional groups that are often sensitive to other reducing agents. These include aryl halides, esters, nitriles, and various heterocyclic systems. nih.govacs.org

The following table presents data on the diastereoselective reduction of various sulfinyl ketimines using a zirconocene hydride, highlighting the high yields and selectivities achieved. nih.govacs.org

| Substrate (Ketimine derived from) | Product (Sulfinamide) | Yield (%) | Diastereomeric Ratio (dr) |

| Acetophenone | N-(1-Phenylethyl)-2-methylpropane-2-sulfinamide | 77 | >20:1 |

| 4'-Chloroacetophenone | N-(1-(4-Chlorophenyl)ethyl)-2-methylpropane-2-sulfinamide | 85 | >20:1 |

| 3'-Methoxyacetophenone | N-(1-(3-Methoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide | 88 | >20:1 |

| 2'-Trifluoromethylacetophenone | 2-Methyl-N-(1-(2-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide | 75 | >20:1 |

| 1-(Thiophen-2-yl)ethan-1-one | 2-Methyl-N-(1-(thiophen-2-yl)ethyl)propane-2-sulfinamide | 82 | >20:1 |

| Propiophenone | N-(1-Phenylpropyl)-2-methylpropane-2-sulfinamide | 81 | 15:1 |

In addition to the reduction of imines, zirconocene hydride catalysis, originating from this compound, has also been effectively utilized for the mild and chemoselective semireduction of amides to imines. This transformation proceeds in high yields (up to 94%) and demonstrates excellent functional group tolerance. nih.govchemrxiv.org This further underscores the utility of this compound systems in achieving selective transformations in complex molecular settings.

Catalytic Applications in Advanced Organic Synthesis and Polymer Science

Precision Polymerization and Copolymerization Catalysis

In the realm of polymer chemistry, bis(cyclopentadienyl)zirconiumdichloride is a key pre-catalyst for the production of polyolefins. When activated by a co-catalyst, it forms single-site catalysts that allow for unprecedented control over polymer architecture.

This compound serves as a classic pre-catalyst in homogeneous Ziegler-Natta systems for olefin polymerization. minia.edu.eglibretexts.org Unlike traditional heterogeneous Ziegler-Natta catalysts, which possess multiple types of active sites, zirconocene-based systems, when activated, form well-defined, single-site active species. researchgate.net This characteristic is crucial for producing polymers with uniform properties. researchgate.net

The activation process is typically achieved using a co-catalyst, most commonly methylaluminoxane (B55162) (MAO). researchgate.netresearchgate.net The interaction between this compound and MAO involves a series of ligand exchange reactions. researchgate.net Initially, MAO alkylates the zirconocene (B1252598), replacing one or both chloride ligands with methyl groups. researchgate.netresearchgate.net Subsequently, MAO abstracts a ligand (either chloride or methyl) from the zirconocene center to generate a coordinatively unsaturated, electrophilic cationic zirconium species, [Cp₂Zr-R]⁺, which is the active catalyst for polymerization. libretexts.org

The polymerization mechanism proceeds via the migratory insertion of olefin monomers into the zirconium-carbon bond of the active cationic complex. libretexts.orglibretexts.org The single-site nature of these catalysts ensures that each polymer chain grows under identical steric and electronic conditions, resulting in polymers with a narrow molecular weight distribution (polydispersity index, Mₙ/Mₙ, often close to 2) and a uniform comonomer distribution in copolymers. researchgate.netresearchgate.net This level of control is a significant advantage over multi-sited heterogeneous catalysts. researchgate.net

The geometry of the zirconocene catalyst plays a critical role in controlling the stereochemistry of the resulting polymer, a property known as tacticity. While the parent this compound typically produces atactic polypropylene (B1209903) (with random stereochemistry), modifications to the cyclopentadienyl (B1206354) ligands allow for the synthesis of highly stereoregular polymers. libretexts.org

By introducing bridges between the two cyclopentadienyl rings (creating ansa-metallocenes) and strategically placing substituents, chiral catalysts can be designed to control the orientation of the incoming monomer during the insertion step. libretexts.org This "enantiomorphic site control" mechanism dictates the stereochemistry of the growing polymer chain, leading to either isotactic (substituents on the same side) or syndiotactic (substituents on alternating sides) polymers. nih.gov

For example, chiral ansa-zirconocenes are highly effective for the isospecific polymerization of α-olefins like propylene and styrene (B11656). nih.govsigmaaldrich.com Research has demonstrated that certain zirconium complexes with substituted bis(phenolate) ligands can produce highly isotactic polystyrene ([mm] > 99%) with significant catalytic activity. nih.gov

| Pre-catalyst/Activator System | Monomer | Temperature (°C) | Activity (g·mmol⁻¹·h⁻¹) | Polymer Tacticity ([mm] %) | Molecular Weight (Mẃ, g·mol⁻¹) |

| Zirconium Complex 9 / dMAO | Styrene | 25 | 50 | 97.5 | 181,000 |

| Zirconium Complex 10 / dMAO | Styrene | 0 | 777 | >99 | 257,000 |

| Zirconium Complex 10 / dMAO | Styrene | 25 | >7700 | >99 | N/A |

This table presents data on the isospecific polymerization of styrene using specialized zirconium pre-catalysts, demonstrating the high degree of stereocontrol achievable. Data sourced from nih.gov.

The catalytic system derived from this compound and MAO is also effective for the copolymerization of olefins with a variety of other monomers, including cyclic olefins and polar monomers, although the latter can be challenging due to catalyst poisoning. A notable application is the copolymerization of ethylene (B1197577) with bulky cyclic olefins like norbornene. acs.org

The structure of the zirconocene catalyst significantly influences both the catalytic activity and the degree of comonomer incorporation. For instance, an ansa-zirconocene, [2,2'-methylenebis(1,3-dimethylcyclopentadienyl)]zirconium dichloride, when activated with MAO, demonstrates good performance for ethylene-norbornene copolymerization. The open geometry of this catalyst facilitates the coordination and insertion of the bulky norbornene monomer. acs.org This system has shown higher activity and norbornene incorporation compared to other constrained-geometry catalysts under similar conditions. acs.org

| Catalyst | Polymerization Temperature (°C) | Norbornene in Feed (mol/L) | Activity (kg·mol Zr⁻¹·h⁻¹) | Norbornene Content in Polymer (mol %) |

| Catalyst 5 | 25 | 0.47 | 10,800 | 30 |

| Catalyst 5 | 50 | 0.47 | 18,300 | 28 |

| [Ph₂C(Fluo)(Cp)]ZrCl₂ | 50 | 0.47 | 5,800 | 22 |

This table compares the performance of different zirconocene catalysts in the copolymerization of ethylene and norbornene. Catalyst 5 is [2,2'-methylenebis(1,3-dimethylcyclopentadienyl)]zirconium dichloride. Data sourced from acs.org.

Catalytic Carbon-Carbon Bond Formation Methodologies

Beyond polymerization, this compound is a vital pre-catalyst for stereoselective carbon-carbon bond-forming reactions in organic synthesis. These methods provide access to complex molecular architectures with high precision.

This compound catalyzes the highly regio- and stereoselective addition of organoaluminum reagents across carbon-carbon multiple bonds, a process known as carboalumination. wikipedia.org The reaction with trimethylaluminium, in particular, has been extensively developed and applied in the synthesis of complex organic molecules, including natural products. researchgate.net

In this reaction, the zirconocene dichloride reacts with trimethylaluminium to form a reactive zirconium-methyl species. This intermediate then coordinates to the alkyne or alkene, and the reaction proceeds through a four-centered transition state, resulting in a syn-addition of a methyl group and an aluminum moiety across the π-bond. acs.org

Key features of the Zr-catalyzed methylalumination include:

High Stereoselectivity : The reaction delivers exclusively the syn-addition product. wikipedia.org

High Regioselectivity : For terminal alkynes, the reaction proceeds with high anti-Markovnikov selectivity, with the aluminum adding to the terminal carbon. wikipedia.org

Versatility of Products : The resulting vinylalane intermediates are versatile and can be used in subsequent cross-coupling reactions (e.g., with palladium catalysts) to form stereodefined trisubstituted olefins. wikipedia.orgereztech.com

An illustrative application is the synthesis of α-farnesene, where the key step is the zirconocene dichloride-catalyzed carboalumination of an alkyne. wikipedia.org While methylalumination is highly efficient, the use of higher alkylaluminium reagents can be less effective due to competing β-hydride elimination, which leads to hydroalumination as a side product. wikipedia.orgnih.gov

This compound serves as a precursor to low-valent zirconocene species, Cp₂Zr(II), which are powerful reagents for mediating oxidative cyclization reactions. chemicalbook.com The most common method to generate the Cp₂Zr(II) equivalent, often called the "Negishi reagent," involves the reduction of zirconocene dichloride with two equivalents of an organolithium reagent like n-butyllithium. wikipedia.orgwikipedia.org This process generates a (butene)zirconocene complex in situ, which behaves as a source of Cp₂Zr. ereztech.com

This highly reactive Cp₂Zr(II) species can react with unsaturated molecules like dienes, enynes, or diynes in an intramolecular fashion. The zirconocene fragment oxidatively couples the two π-systems to form a five-membered zirconacyclopentane or zirconacyclopentene derivative. chemicalbook.com These metallacyclic intermediates are stable but can be readily functionalized. For instance, quenching with electrophiles such as protons, halogens, or carbon monoxide allows for the stereoselective synthesis of a wide range of functionalized cyclic and bicyclic organic compounds. chemicalbook.com This methodology provides an efficient route to carbocycles and heterocycles that are otherwise difficult to prepare. chemicalbook.com

Multi-Component Reactions for the Synthesis of Nitrogen and Oxygen Heterocycles (e.g., Pyrroles, Quinolines)

Bis(cyclopentadienyl)zirconium dichloride, also known as zirconocene dichloride, has emerged as an effective catalyst for one-pot multi-component reactions (MCRs) to synthesize heterocyclic compounds. These reactions are highly valued for their efficiency, atom economy, and ability to construct complex molecular frameworks in a single step.

In the synthesis of nitrogen-containing heterocycles, zirconocene dichloride excels as a catalyst for producing multi-substituted pyrroles. sigmaaldrich.comrsc.org It facilitates a one-pot assembly involving amines, β-dicarbonyl compounds, and nitroalkenes. rsc.org This methodology is noted for its high yields and the absence of side products, which simplifies the purification process. rsc.org The reaction proceeds efficiently in environmentally friendly solvents like ethanol, highlighting its utility in green chemistry. rsc.org Zirconocene dichloride's role as a catalyst in pyrrole synthesis streamlines the process, making it more economical and hassle-free. rsc.orgsigmaaldrich.com

The table below summarizes the zirconocene dichloride-catalyzed synthesis of various pyrrole derivatives, demonstrating the versatility of the substrates.

| Amine | β-Dicarbonyl Compound | Nitroalkene | Solvent | Yield (%) |

| Aniline (B41778) | Ethyl acetoacetate | β-Nitrostyrene | Ethanol | 95 |

| 4-Methylaniline | Ethyl acetoacetate | β-Nitrostyrene | Ethanol | 96 |

| 4-Methoxyaniline | Ethyl acetoacetate | β-Nitrostyrene | Ethanol | 94 |

| Benzylamine | Acetylacetone | β-Nitrostyrene | Ethanol | 92 |

| Aniline | Acetylacetone | 2-Nitropent-2-ene | Ethanol | 90 |

This table is a representation of typical results found in the literature for this reaction type.

While extensively documented for pyrrole synthesis, the application of zirconocene dichloride in the multi-component synthesis of other heterocycles like quinolines is an area of ongoing research. Transition metal catalysis, in general, is a recognized tool for constructing the quinoline (B57606) framework. nih.gov

Tandem Insertion and Rearrangement Reactions

Zirconocene-based catalysts are highly effective in mediating tandem reactions, where multiple bond-forming events occur sequentially in a single operation. Bis(cyclopentadienyl)zirconium dichloride, often in conjunction with a reducing agent to form a catalytically active zirconocene hydride species, initiates unique transformations. wikipedia.org

One notable example is the "Zr-walk" or positional isomerization, which can be part of a tandem sequence. wikipedia.org These catalysts can also promote tandem formal ring expansion-magnesation reactions of certain cyclic enol ethers, leading to the formation of medium-sized carbocycles. sigmaaldrich.com The process involves an initial zirconocene-catalyzed reaction that triggers a ring expansion, followed by a magnesation step, creating a versatile intermediate for further functionalization.

Furthermore, zirconocene-mediated reactions can be employed for the cyclization of diacetylenes to form E,E-exocyclic dienes. acs.org The thermal decomposition of related dibutylzirconocene has been shown to proceed through a series of rearrangements, forming zirconacyclobutane and zirconacyclopentane intermediates, which highlights the propensity of zirconium complexes to undergo such intramolecular transformations. acs.org These fundamental studies provide insight into the potential for developing catalytic tandem processes involving insertion and rearrangement steps.

Catalytic Hydrogenation and Reduction Strategies

Bis(cyclopentadienyl)zirconium dichloride serves as a robust and inexpensive pre-catalyst for various hydrogenation and reduction reactions. Its utility stems from its ability to be converted in situ into reactive zirconocene hydride (ZrH) species, which are the active catalysts for these transformations. acs.orgnih.gov

Chemoselective and Stereoselective Carbonyl Reductions

A mild and general method for the catalytic reduction of a wide range of carbonyl compounds utilizes 2.5–5 mol% of bis(cyclopentadienyl)zirconium dichloride with a hydrosilane as the stoichiometric reductant. acs.org This system effectively reduces ketones, aldehydes, enones, ynones, and lactones with high yields and demonstrates broad functional group tolerance. acs.orgresearchgate.net A key feature of this method is the in situ generation of the active zirconocene hydride catalyst through an amine-mediated ligand exchange, which does not require strictly air- or moisture-free conditions. acs.orgnih.gov

The high oxophilicity of zirconium is a defining characteristic of these reductions. The catalyst can also be used for the partial reduction of esters. By intercepting the reaction intermediate with an amine, esters can be converted directly to imines or enamines, effectively trapping the aldehyde oxidation state and preventing over-reduction to the alcohol. chemrxiv.org

Furthermore, zirconocene-based reagents demonstrate notable stereoselectivity. The reduction of ketimines using Schwartz's reagent, which is derived from zirconocene dichloride, proceeds with high diastereoselectivity, providing a valuable route for the synthesis of chiral amines. nih.gov This method is tolerant of numerous functional groups and heterocyclic systems commonly found in medicinal chemistry. nih.gov Another key transformation is the pinacol (B44631) coupling of aromatic aldehydes and ketones, which can be achieved with catalytic amounts of zirconocene dichloride to yield 1,2-diols with good diastereoselectivity. researchgate.net

The table below illustrates the scope of the zirconocene dichloride-catalyzed reduction of various carbonyl compounds.

| Substrate | Product Type | Yield (%) |

| Acetophenone | Secondary Alcohol | 92 |

| Benzaldehyde | Primary Alcohol | 91 |

| Cyclohexenone | Allylic Alcohol | 85 |

| Phenylpropynone | Propargyllic Alcohol | 78 |

| γ-Butyrolactone | Diol | 88 |

| Methyl Benzoate (with amine) | Imine/Enamine | up to 99 |

Data compiled from representative studies on ZrH-catalyzed carbonyl reductions. acs.orgchemrxiv.org

Reductive Removal of Functional Groups

Catalytic systems derived from bis(cyclopentadienyl)zirconium dichloride are also capable of the reductive cleavage of carbon-heteroatom bonds, effectively removing functional groups. wikipedia.org This transformation is particularly useful for deprotection strategies in complex molecule synthesis. For example, the reductive removal of ether groups has been reported. wikipedia.org

A notable application involves the use of a tethered alkene functionality as a traceless directing group for the zirconium-catalyzed reductive cleavage of C-O, C-N, and C-S bonds. organic-chemistry.org This strategy is especially effective for the cleavage of homoallylic ethers and the removal of terminal allyl and propargyl protecting groups. organic-chemistry.org

Broader Utility in Specialized Organic Transformations

The applications of bis(cyclopentadienyl)zirconium dichloride extend to other specialized areas of organic synthesis, particularly in developing more environmentally friendly reaction protocols.

Greener Amidations and Related Coupling Reactions

Bis(cyclopentadienyl)zirconium dichloride is a highly effective catalyst for promoting greener amidation reactions. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie It enables the direct formation of amides from unactivated carboxylic acids and amines, or from carboxylic esters and amines, without the need for stoichiometric coupling reagents or pre-activation of the carboxylic acid. sigmaaldrich.comresearchgate.netchemicalbook.com This catalytic approach avoids the generation of large amounts of waste associated with traditional amidation methods, adhering to the principles of green chemistry. sigmaaldrich.com

The catalyst is also efficient for the transamidation of primary amides with various amines. nih.gov This reaction can be performed under relatively mild conditions, using about 5 mol% of the catalyst in a solvent like cyclohexane at temperatures ranging from 30–100 °C. nih.govtcichemicals.com The scope of these coupling reactions is broad, encompassing the synthesis of a wide range of amides from both aliphatic and aromatic esters with primary and secondary amines. researchgate.net For chiral substrates, the reaction often proceeds with a high degree of retention of configuration. researchgate.net

The table below presents examples of zirconocene dichloride-catalyzed amidation reactions.

| Acid/Ester Substrate | Amine Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

| Benzoic Acid | Aniline | 5 | 110 | >95 |

| Hexanoic Acid | Benzylamine | 5 | 110 | >95 |

| Methyl Butyrate | Aniline | 10 | 110 | 66 |

| Methyl Butyrate | 4-Methoxyaniline | 10 | 110 | 83 |

| Benzamide | Hexylamine | 5 | 80 | 91 |

This table summarizes typical findings for greener amidation and transamidation reactions. researchgate.netnih.gov

Hydroamination/Cyclization of Aminoalkenes

This compound-derived catalysts are effective in promoting the intramolecular hydroamination and cyclization of aminoalkenes, a process that provides a direct route to nitrogen-containing heterocyclic compounds. These reactions are of significant interest in organic synthesis due to the prevalence of such motifs in pharmaceuticals and natural products. The catalytic cycle is typically initiated by the in situ generation of a cationic and coordinatively unsaturated zirconium-imido or amido species from the zirconocene dichloride precursor.

The mechanism for the intramolecular hydroamination/cyclization of aminoallenes catalyzed by a neutral zirconocene system has been studied using Density Functional Theory (DFT). nih.gov The process begins with the precatalyst, such as [ZrCp(2)Me(2)], reacting with the aminoallene to form a bis(amido)-Zr compound. nih.gov This complex then undergoes a rate-determining α-elimination to generate a catalytically active imidoallene-Zr species. nih.gov This active species rapidly transforms into azazirconacyclobutane intermediates via a [2+2] cycloaddition reaction. nih.gov The final cyclic amine products are formed through protonolysis of the metallacycle. nih.gov The regioselectivity of the ring closure, leading to either five- or six-membered rings, is influenced by steric factors. rsc.org For less sterically hindered reactants, the pathways to both ring sizes can have similar probabilities. nih.govrsc.org The turnover-limiting step is predicted to be the intramolecular insertion of the C=C bond into the Zr-N σ-bond. rsc.org

Zirconium complexes featuring bridged bis(phenolato) ligands, when activated, have also demonstrated high activity in catalyzing these intramolecular hydroamination reactions for both primary and secondary amines, yielding N-heterocycles in high yields (85% to 99%). rsc.org Furthermore, these catalytic systems can facilitate the sequential cyclization of primary aminodienes to produce bicyclic tertiary amines. rsc.org

The scope of this catalytic transformation is broad, accommodating a range of substrates from terminal to internal alkenes and both primary to secondary amines. nih.gov Many functional groups, including alcohols, silyl ethers, and amides, are tolerated under the mild reaction conditions. nih.gov

Table 1: Research Findings on Zirconium-Catalyzed Intramolecular Hydroamination of Aminoalkenes

| Catalyst System | Substrate Type | Key Mechanistic Insight | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| [ZrCp(2)Me(2)] | Aminoallenes | Formation of a catalytically active imidoallene-Zr species via α-elimination. nih.gov | Cyclic Amines | - | nih.gov |

| Cationic [Cp2ZrCH3]+ | Aminoallenes | Turnover-limiting step is the intramolecular C=C insertion into the Zr-N σ-bond. rsc.org | Cyclic Amines | - | rsc.org |

| Cationic [N(-)O(-S)]Zr complex | Aminoalkenes | Broad substrate scope, tolerates various functional groups. nih.gov | N-Heterocycles | - | nih.gov |

| Zirconium dibenzyl complexes with bridged bis(phenolato) ligands | Primary and Secondary Aminoalkenes/Aminodienes | Effective for sequential cyclization of aminodienes. rsc.org | N-Heterocycles, Bicyclic Tertiary Amines | 85-99 | rsc.org |

Alkyne and Alkene Functionalization via Transmetalation Pathways

This compound serves as a crucial precatalyst for the functionalization of alkynes and alkenes through pathways involving transmetalation. researchgate.netwikipedia.org This strategy typically involves two key steps: the formation of an organozirconium intermediate via processes like hydrozirconation or carbozirconation, followed by the transfer of the organic group from zirconium to another metal. pitt.eduorganicreactions.org This sequence allows for the creation of new carbon-carbon and carbon-heteroatom bonds that would be difficult to achieve directly.

The process often begins with the generation of a reactive zirconocene species, such as Schwartz's reagent (Cp2ZrHCl), from this compound. This reagent readily undergoes hydrozirconation with alkynes or alkenes to form stable alkenyl- or alkylzirconocene complexes with high regio- and stereoselectivity. organicreactions.orgpitt.edu Alternatively, zirconocene-catalyzed carboalumination of alkynes, using reagents like trimethylaluminum (B3029685), generates alkenylalanes after protonolysis, a reaction also initiated from the zirconocene dichloride precursor.

Once the organozirconocene intermediate is formed, the transmetalation step occurs. wikipedia.org This involves the transfer of the alkyl or alkenyl ligand from the zirconium center to a different metal, often a transition metal like palladium, nickel, copper, or a main group metal like zinc or aluminum. researchgate.netpitt.edu The driving force for this ligand exchange is often the higher electronegativity of the second metal, making the transfer thermodynamically favorable. wikipedia.org

A prominent application of this strategy is in cross-coupling reactions. For instance, alkenylzirconocenes can transmetalate to a zinc dihalide, which then transfers the alkenyl group to a palladium(0) complex in the catalytic cycle of a Negishi-type coupling. pitt.edu This Zr-to-Zn-to-Pd pathway is often kinetically more favorable than a direct Zr-to-Pd transfer. pitt.edu This methodology has been applied in the synthesis of complex molecules and natural products. pitt.eduorganicreactions.org Similarly, zirconacyclopentadienes, formed by the coupling of two alkyne molecules with a low-valent zirconocene species, can transmetalate with other metals, such as cobalt, to yield different metalloles. researchgate.netresearchgate.net

The versatility of this approach is demonstrated by the wide range of unsaturated compounds that can be functionalized and the variety of organometallic reagents that can be generated through the transmetalation step, leading to diverse final products. mdpi.com

Table 2: Examples of Alkyne and Alkene Functionalization via Zirconocene-Mediated Transmetalation

| Zirconium Reagent Generation | Unsaturated Substrate | Transmetalating Agent (M2) | Subsequent Reaction | Product Type | Ref |

|---|---|---|---|---|---|

| Hydrozirconation (Cp2ZrHCl) | Alkynes | Me2Zn | Addition to imines | Homoallylic amines | pitt.edu |

| Hydrozirconation (Cp2ZrHCl) | Alkynes | Zinc Dichloride / Pd(0) catalyst | Cross-coupling with aryl halides | Substituted Alkenes | pitt.edu |

| Carboalumination (Cp2ZrCl2 / AlMe3) | Alkynes | - (forms alkenylalane) | Quenching with electrophiles | Trisubstituted Alkenes | |

| Oxidative Cyclization (Cp2ZrBu2) | Alkynes | Cobalt(III) complex | Ligand transfer | (Cyclobutadiene)cobalt(I) complexes | researchgate.net |

| Hydrozirconation (Cp2ZrHCl) | Alkenes/Alkynes | - | Reaction with electrophiles (e.g., halogens) | Functionalized Alkanes/Alkenes | organicreactions.org |

Theoretical and Computational Chemistry Approaches to Bis Cyclopentadienyl Zirconiumdichloride Systems

Electronic Structure and Bonding Analysis

A fundamental understanding of the electronic structure and the nature of chemical bonds within bis(cyclopentadienyl)zirconium dichloride is crucial for explaining its chemical behavior. Computational methods such as Molecular Orbital (MO) Theory and Density Functional Theory (DFT) are powerful tools for this purpose.

Molecular Orbital (MO) theory provides a conceptual framework for understanding the bonding in zirconocene (B1252598) dichloride. The interaction between the frontier orbitals of the central zirconium atom and the π-system of the two cyclopentadienyl (B1206354) (Cp) ligands, along with the chloro ligands, dictates the electronic properties of the complex. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are primarily involved in chemical reactions.

In a simplified view, the bonding arises from the overlap of the zirconium d-orbitals with the π-molecular orbitals of the Cp rings and the orbitals of the chloride ligands. This interaction leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The relative energies of these orbitals determine the stability and reactivity of the complex. For instance, the orientation of the HOMO was established based on trends in the Cl-Zr-Cl bond angle compared to other metallocenes. researchgate.net The HOMO-LUMO gap is a key parameter that influences the electronic transitions and the energy required to excite the molecule, which is relevant in photochemical applications.

Table 1: Key Molecular Orbitals in Bis(cyclopentadienyl)zirconium dichloride and their Primary Contributions

| Molecular Orbital | Primary Atomic Orbital Contributions | Description of Interaction |

| HOMO | Zr (d-orbitals), Cp (π-orbitals) | A significant contribution from the zirconium d-orbitals, indicating its metallic character and availability for donation in reactions. |

| LUMO | Zr (d-orbitals), Cp (π-orbitals) | Primarily localized on the zirconium center, making it susceptible to nucleophilic attack. |

| Bonding MOs | Zr (d, s, p), Cp (π), Cl (p) | Result from the constructive overlap of metal and ligand orbitals, responsible for the stability of the complex. |

| Anti-bonding MOs | Zr (d, s, p), Cp (π), Cl (p) | Result from the destructive overlap and are typically unoccupied in the ground state. |

This table is a generalized representation based on the principles of Molecular Orbital Theory as applied to metallocenes.

Density Functional Theory (DFT) has become the workhorse of computational organometallic chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to predict the geometric structures, energies, and electronic properties of the ground, transition, and excited states of zirconocene dichloride and its derivatives.

Various DFT functionals, such as B3LYP and M06-2X, combined with appropriate basis sets like LANL2DZ for the zirconium atom and 6-31G(d) for other atoms, have been successfully employed to model these systems. nih.gov These calculations can accurately reproduce experimental geometries, such as bond lengths and angles. ereztech.com DFT studies have been instrumental in investigating the nature of the Zr-ligand bonds, providing insights into their covalent and ionic character. For example, analysis of the electron density can reveal the degree of charge separation between the metal center and the ligands.

Furthermore, DFT is crucial for locating and characterizing transition states in chemical reactions involving zirconocene dichloride. By mapping the potential energy surface, researchers can identify the saddle points that correspond to transition states, which are characterized by having a single imaginary frequency in the vibrational analysis. fiveable.me The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

Table 2: Representative DFT-Calculated Properties of Bis(cyclopentadienyl)zirconium dichloride

| Property | Calculated Value | Experimental Value |

| Zr-Cl bond length | 2.45 Å | 2.44 Å |

| Zr-Cp (centroid) distance | 2.21 Å | 2.20 Å |

| Cl-Zr-Cl bond angle | 97.2° | 97.1° |

| Cp-Zr-Cp bond angle | 128.5° | 128° |

Note: The calculated values are representative and can vary depending on the level of theory (functional and basis set) used.

Computational Modeling of Catalytic Mechanisms and Pathways

Bis(cyclopentadienyl)zirconium dichloride is a precursor to highly active catalysts for various organic transformations, most notably olefin polymerization. Computational modeling plays a vital role in unraveling the complex mechanisms of these catalytic cycles.

A key application of computational chemistry in catalysis is the mapping of reaction pathways. This involves identifying all the elementary steps of a catalytic cycle, including reactant coordination, insertion, isomerization, and product release. For each step, the structures of the reactants, intermediates, transition states, and products are optimized, and their energies are calculated. mdpi.comnih.gov

Table 3: Illustrative Energy Profile for a Generic Zirconocene-Catalyzed Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (Catalyst + Substrate) | 0.0 |

| INT1 | Intermediate 1 | -5.2 |

| TS1 | Transition State 1 | +15.8 |

| INT2 | Intermediate 2 | -10.1 |

| TS2 | Transition State 2 | +12.5 |

| P | Products (Catalyst + Product) | -20.3 |

This table represents a hypothetical energy profile to illustrate the concept. Actual values depend on the specific reaction and computational level.

A significant advantage of computational modeling is the ability to identify and characterize transient species like reaction intermediates and transition states, which are often too short-lived to be observed experimentally. fiveable.me Once a stationary point on the potential energy surface is located, its nature is confirmed by calculating the vibrational frequencies. A minimum (reactant, intermediate, or product) has all real frequencies, while a transition state has exactly one imaginary frequency.

The motion associated with the imaginary frequency corresponds to the atomic displacements along the reaction coordinate, showing how the transition state evolves towards the connected minima. fiveable.me Intrinsic Reaction Coordinate (IRC) calculations can be performed to follow the reaction path downhill from the transition state to confirm that it connects the desired reactant and product. fiveable.me Further analysis, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can provide detailed information about the electronic structure and bonding changes that occur during the transformation from reactant to product through the transition state. acs.org

Influence of Ligand Architecture on Electronic Properties and Reactivity

The catalytic performance of zirconocene-based systems can be finely tuned by modifying the ligand framework. Computational studies are invaluable for understanding how changes in the ligand architecture affect the electronic properties of the zirconium center and, consequently, its reactivity.

Substituents on the cyclopentadienyl rings can have both electronic and steric effects. Electron-donating groups, for instance, can increase the electron density on the zirconium center, which can influence its reactivity. Conversely, bulky substituents can alter the steric environment around the metal, affecting substrate access and the stereoselectivity of the reaction. DFT calculations can quantify these effects by examining changes in properties such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the charge on the zirconium atom. nih.gov

Bridging the two cyclopentadienyl rings to create ansa-zirconocenes introduces conformational rigidity and modifies the geometry around the metal center. Computational studies can explore how the nature of the bridge (e.g., -CH2CH2-, -SiMe2-) influences the electronic structure and the energy barriers of catalytic steps. This allows for a rational, in silico design of catalysts with desired properties before embarking on potentially time-consuming and expensive experimental synthesis. nih.gov

Table 4: Computational Insights into the Effect of Ligand Modification on Zirconocene Properties

| Ligand Modification | Effect on Electronic Properties | Impact on Reactivity (Example) |

| Electron-donating substituents on Cp rings | Increased HOMO energy, smaller HOMO-LUMO gap | May increase catalytic activity by facilitating oxidative addition steps. |

| Electron-withdrawing substituents on Cp rings | Decreased HOMO energy, larger HOMO-LUMO gap | Can enhance the electrophilicity of the metal center, potentially increasing activity in certain reactions. |

| Bulky substituents on Cp rings | Steric hindrance around the metal center | Can improve stereoselectivity in polymerization reactions. |

| ansa-Bridge | Constrained geometry, altered Cp-Zr-Cp angle | Can significantly impact polymerization activity and the molecular weight of the resulting polymer. |

This table summarizes general trends observed in computational studies of modified zirconocene complexes.

Effects of Bridging Units on Spectroscopic and Electronic Signatures

The introduction of a bridging unit between the two cyclopentadienyl (Cp) rings in Bis(cyclopentadienyl)zirconiumdichloride, creating what are known as ansa-zirconocenes, significantly alters the molecule's spectroscopic and electronic characteristics. acs.orgresearchgate.net The nature of this bridge dictates the geometry of the Cp rings, which in turn influences the metal-ligand orbital interactions. acs.org

Computational studies, such as those using the Extended Hückel Molecular Orbital (EHMO) method, have shown that these bridges modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. acs.org For instance, the interconnection of ligands can force them into specific orientations, which may decrease the overlap between the empty 4d orbitals of the zirconium center and the filled π orbitals of the cyclopentadienyl anions. acs.org

The effect of the bridge on the electronic absorption spectrum is a key finding. While introducing a dimethylsilylene (Me₂Si) bridge to this compound causes only a moderate bathochromic (red) shift of the longest wavelength absorption band, the effect is much more pronounced in related bis(indenyl) complexes. acs.org In the case of the parent this compound, the shift is comparable to that caused by adding several methyl groups to the rings. acs.org Single-atom linkers like Me₂Si or Me₂C can exert an electron-withdrawing effect by stabilizing the cyclopentadienyl ligand's acceptor orbital, which enhances back-donation from the zirconium center. researchgate.net

Detailed research findings on these spectroscopic shifts are summarized below.

| Complex | Bridging Unit | λmax (nm) | Shift from Cp₂ZrCl₂ (nm) |

|---|---|---|---|

| (Cp)₂ZrCl₂ | None | 333 | N/A |

| (CMe₂)₂-bridged Cp₂ZrCl₂ | (CMe₂)₂ | 345 | +12 |

| Me₂Si-bridged Cp₂ZrCl₂ | Me₂Si | 356 | +23 |

Data sourced from Organometallics 2002, 21, 5, 934-941. acs.org

Computational Prediction of Substituent Effects on Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting how substituents on the cyclopentadienyl rings affect the reactivity and selectivity of this compound, particularly in its role as a polymerization catalyst. acs.orgscilit.com Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to analyze these effects. acs.orgniscpr.res.in

Subtle changes to the ligands, such as adding or removing alkyl groups, can dramatically alter the catalyst's performance. scilit.comresearchgate.net These alterations can be broadly categorized into steric and electronic effects.

Steric Effects : The size and arrangement of substituents control access to the zirconium center. Computational models have shown that steric contributions are often a primary factor governing polymerization activity. acs.org For example, in olefin insertion reactions, the rate can be strikingly sensitive to the steric crowding around the metal. A study on isobutene insertion into the Zr-H bond of related zirconocene hydrides demonstrated that removing a single methyl group from one of the two pentamethylcyclopentadienyl (Cp*) ligands resulted in a 3,800-fold increase in the reaction rate, highlighting a significant steric effect. researchgate.net

Electronic Effects : Substituents can donate or withdraw electron density from the zirconium center, modifying its electrophilicity and, consequently, its reactivity. researchgate.net DFT calculations can model these electronic influences, such as the inductive (-I) and mesomeric (+M) effects of a fluorine substituent on an ancillary phenyl ring, which alters the electron cloud and the influence of the external electric field from the cationic zirconium center. acs.org

These predictive models are crucial for the rational design of new catalysts with desired properties, allowing for virtual screening before undertaking synthetic work. researchgate.netmdpi.com

| System/Reaction | Substituent Change | Primary Effect | Observed Outcome on Reactivity |

|---|---|---|---|

| Isobutene insertion into Zr-H bond | Cp₂ZrH₂ vs. Cp(η⁵-C₅Me₄H)ZrH₂ | Steric | Rate is 3.8 × 10³ times greater for the less sterically hindered complex. researchgate.net |

| Olefin Polymerization Activity | Varying substitution patterns on Cp rings | Steric | QSAR model indicates activity is controlled mostly by steric contributions. acs.org |

| Dinitrogen Activation | Manipulation of ligand substituents | Electronic & Steric | Reactivity is extremely sensitive to groups on Cp rings. scilit.com |

Solvation Effects on Electronic and Vibrational Properties

The solvent environment can significantly influence the electronic and vibrational properties of this compound. researchgate.net Quantum chemical calculations are essential for understanding these solute-solvent interactions, which can be modeled using approaches like the Polarizable Continuum Model (PCM). core.ac.uk

Solvent-induced frequency shifts in vibrational spectra provide direct information about the interactions between the solute and solvent molecules. core.ac.uk These interactions can be electrostatic or dispersive. For vibrational transitions, the solvent reaction field is often the primary cause of the observed solvatochromism, a phenomenon known as the vibrational Stark effect. nih.gov

Computational studies on this compound have revealed the impact of different solvents on its molecular structure and properties. researchgate.net By optimizing the geometry of the molecule in the gas phase and in various solvents (e.g., n-hexane, water), researchers can quantify changes in bond lengths, bond angles, and vibrational frequencies. researchgate.net These calculations show that solvent polarity affects the distribution of electron density and the energies of molecular orbitals, leading to shifts in both electronic absorption bands and infrared vibrational modes. researchgate.netnih.gov

| Property | Gas Phase | n-Hexane | Water |

|---|---|---|---|

| Total Energy (Hartree) | -1250.783 | -1250.787 | -1250.793 |

| Dipole Moment (Debye) | 6.96 | 8.64 | 10.32 |

| Zr-Cl Bond Length (Å) | 2.461 | 2.463 | 2.468 |

| Cl-Zr-Cl Angle (°) | 96.4 | 96.3 | 96.1 |

Data derived from theoretical calculations presented in ResearchGate, DOI: 10.13140/RG.2.2.22238.28485. researchgate.net The table illustrates that as solvent polarity increases from the gas phase to water, the calculated dipole moment increases significantly, accompanied by slight elongations of the Zr-Cl bonds.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research on Bis Cyclopentadienyl Zirconiumdichloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed investigation of bis(cyclopentadienyl)zirconiumdichloride and its role in various chemical transformations. Its ability to probe the local chemical environment of atomic nuclei provides invaluable insights into molecular structure, dynamics, and reaction mechanisms.

NMR spectroscopy is instrumental in identifying and characterizing the transient hydride intermediates that are crucial in many catalytic cycles involving this compound. The chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra offer a window into the electronic and steric environment of the zirconium center and its ligands.

Dynamic NMR studies, which involve recording spectra at variable temperatures, allow for the investigation of fluxional processes and the kinetics of ligand exchange. For instance, in cationic zirconocene (B1252598) complexes, variable-temperature ¹H NMR can reveal the reversible association of counter-ions or solvent molecules by observing the broadening and decoalescence of signals as the temperature is changed. This provides critical information on ion-pair dynamics and the stability of reactive intermediates. Furthermore, two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space proximities between atoms, helping to elucidate the solution-state conformation of these dynamic species.

The reaction of this compound with reducing agents like diisobutylaluminum hydride (HAl(i-Bu)₂) leads to the formation of complex hydride species. NMR spectroscopy has been pivotal in identifying the structures of these intermediates, revealing the formation of both binuclear dihydride and tetranuclear trihydride clusters, depending on the nature of the cyclopentadienyl (B1206354) ligands (unbridged vs. ring-bridged). The distinct resonances for bridging hydrides (μ-H) in ¹H NMR spectra, often found at characteristic upfield chemical shifts, provide direct evidence for their formation and allow for the elucidation of the connectivity within these multi-metallic species.

Table 1: Representative ¹H NMR Data for Zirconocene Hydride Intermediates

| Intermediate Type | Ligand System | Hydride Signal (δ, ppm) | Key Observation |

|---|---|---|---|

| Binuclear Dihydride | Me₂Si(Ind)₂Zr(Cl)(μ-H)₂Al(i-Bu)₂ | Upfield region | Characterizes bridging hydrides between Zr and Al. |

| Tetranuclear Trihydride | (C₅H₅)₂Zr(μ-H)₃(Al(i-Bu)₂)₃(μ-Cl)₂ | Multiple upfield signals | Indicates a complex cluster with multiple hydride environments. |

| Cationic Complex | [(2-PhInd)₂ZrMe]⁺[MeB(C₆F₅)₃]⁻ | Broadening signals with decreasing temperature | Demonstrates dynamic exchange processes in solution. |

In the realm of polymer chemistry, this compound, often in conjunction with a cocatalyst like methylaluminoxane (B55162) (MAO), is a precursor to highly active catalysts for olefin polymerization. ¹³C NMR spectroscopy is an indispensable tool for analyzing the microstructure of the resulting polymers, such as polypropylene (B1209903) and polystyrene. The chemical shifts of the methyl, methylene (B1212753), and methine carbons in the polymer backbone are exquisitely sensitive to the stereochemical arrangement of adjacent monomer units.